1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that features a beta-carboline core structure
Preparation Methods
The synthesis of 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves multiple stepsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various pyrazole derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Cyclization: The beta-carboline core can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents .
Scientific Research Applications
1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and anti-microbial agent.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and cell division. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid include other beta-carboline derivatives and pyrazole-containing compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For example, indole derivatives and other pyrazole-containing compounds have been studied for their anti-cancer and anti-inflammatory activities .
Properties
Molecular Formula |
C23H21N5O5 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C23H21N5O5/c1-33-20-7-6-13(8-14(20)11-27-12-15(10-24-27)28(31)32)21-22-17(9-19(26-21)23(29)30)16-4-2-3-5-18(16)25-22/h2-8,10,12,19,21,25-26H,9,11H2,1H3,(H,29,30) |
InChI Key |
BKEJERDXTIPXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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